molecular formula C19H17NO B11708517 N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine

N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine

Katalognummer: B11708517
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: HOTXQDXSRGVHKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields such as organic synthesis, coordination chemistry, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1-naphthylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the imine group, which can coordinate with metal centers. The compound can interact with various molecular targets and pathways, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine is unique due to its specific structural features, such as the presence of the ethoxy group and the naphthalene ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C19H17NO

Molekulargewicht

275.3 g/mol

IUPAC-Name

1-(4-ethoxyphenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C19H17NO/c1-2-21-17-12-10-15(11-13-17)14-20-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,2H2,1H3

InChI-Schlüssel

HOTXQDXSRGVHKB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.